molecular formula C15H14N4OS B2956110 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034468-31-8

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2956110
CAS No.: 2034468-31-8
M. Wt: 298.36
InChI Key: YDTMNJWZXUGVJG-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a synthetic heterocyclic compound of significant interest in modern chemical research. This molecule is built around a pyrazole core, a privileged scaffold in medicinal chemistry known to confer a wide range of biological activities . The structure combines a 1-methyl-1H-pyrazol-4-yl moiety linked to a pyridine ring, which is further connected to a thiophene-3-carboxamide group. This specific arrangement of nitrogen-containing heterocycles (pyrazole and pyridine) and a sulfur-containing heterocycle (thiophene) makes it a valuable intermediate for constructing more complex molecules and for probing biological pathways . Pyrazole derivatives are extensively investigated for their potential as core frameworks in agrochemical and pharmaceutical agents. Research into similar compounds has demonstrated various biological profiles, including antimicrobial, antifungal, and anticancer activities . The presence of the carboxamide group is a common feature in many bioactive molecules and commercial fungicides, such as those belonging to the succinate dehydrogenase inhibitor (SDHI) class, which often feature a pyrazole-carboxamide structure . As such, this compound serves as a versatile building block for drug discovery, agrochemical development, and materials science. It is particularly useful for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds and for screening new chemical entities for biological potency. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTMNJWZXUGVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes include:

  • Condensation reactions: These reactions involve the condensation of appropriate precursors to form the pyrazole ring.

  • Amination reactions: Introduction of the amino group to the pyridine ring.

  • Coupling reactions: Formation of the thiophene-carboxamide moiety through coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene ring to its oxidized derivatives.

  • Reduction: Reduction of the pyridine ring or other functional groups.

  • Substitution reactions: Replacement of hydrogen atoms or other substituents on the pyrazole or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of thiophene-3-carboxylic acid derivatives.

  • Reduction: Production of reduced pyridine derivatives.

  • Substitution: Generation of substituted pyrazole and thiophene derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034451-14-2) serves as a relevant comparator . Below is a comparative analysis:

Property N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Core Structure Pyridine Pyrazole
Key Substituents 1-methylpyrazole, thiophene carboxamide Cyclopropyl, thiophene, trimethylpyrazole carboxamide
Molecular Formula Not explicitly provided (estimated: ~C15H14N4OS) C19H23N5OS
Molecular Weight Not explicitly provided (estimated: ~310–330 g/mol) 369.5 g/mol
Linker/Spacer Methylene (-CH2-) Ethylene (-CH2-CH2-)

Structural Insights :

  • The cyclopropyl group in the comparator introduces ring strain, which may enhance conformational rigidity and binding affinity to certain targets .
  • The ethyl linker in the comparator provides greater flexibility compared to the methylene group in the target compound, possibly influencing pharmacokinetic properties like membrane permeability.
Functional Group Implications
  • Thiophene Rings : Both compounds feature thiophene moieties, which may engage in hydrophobic interactions or π-stacking with aromatic residues in protein binding pockets.
  • Pyrazole Derivatives : The target compound’s 1-methylpyrazole is simpler than the comparator’s 5-cyclopropyl-3-(thiophen-3-yl)pyrazole, suggesting differences in steric bulk and solubility.
  • Carboxamide Groups : The trimethylpyrazole carboxamide in the comparator could increase lipophilicity compared to the thiophene carboxamide in the target compound, affecting metabolic stability.
Hypothetical Bioactivity Considerations
  • Kinase Inhibition : Pyridine and pyrazole derivatives are frequently explored as kinase inhibitors. The target compound’s pyridine core may favor interactions with ATP-binding sites.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide

Structural Formula

C19H17N5O\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-bearing pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values for various derivatives demonstrate significant activity against pathogenic bacteria.

Compound MIC (μg/mL) Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
100.30 - 0.35Escherichia coli
130.15 - 0.20Pseudomonas aeruginosa

These results indicate that the compound exhibits strong bactericidal activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, studies have shown that certain derivatives exhibit remarkable inhibition of COX enzymes, which are crucial in the inflammatory process.

Compound COX Inhibition (%) Selectivity Index
125a93.538.22
125b90.139.31

These compounds were evaluated in carrageenan-induced rat paw edema models, demonstrating significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammation and microbial resistance. The compound may inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of thiophene-pyrazole derivatives demonstrated that compound 7b exhibited the lowest MIC against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Research : In a recent investigation, compounds derived from pyrazole showed significant efficacy in reducing paw swelling in rat models, suggesting their potential therapeutic application in treating inflammatory diseases .

Q & A

Q. What synthetic strategies are effective for preparing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Amide bond formation between the pyridine-methylamine intermediate and thiophene-3-carboxylic acid using coupling agents like EDCI or HATU .

  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .

  • Cyclization : For pyrazole ring formation, hydrazine derivatives may react with diketones under reflux in acetonitrile or DMF .
    Key Optimization : Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction efficiency. For example, DMF with iodine and triethylamine facilitates cyclization by promoting sulfur elimination .

    • Data Table : Hypothetical Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyrazole formationHydrazine hydrate, acetonitrile, reflux65-75≥95%
Amide couplingEDCI, HOBt, DMF, RT80-85≥98%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazole and thiophene rings. For example, pyrazole C-H protons appear as singlets near δ 7.5–8.0 ppm .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C16H15N4OS: 327.09) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance metabolic stability .

  • Pyridine methylation : The 1-methyl group on the pyrazole prevents metabolic oxidation, as seen in analogs with improved pharmacokinetic profiles .

  • Docking studies : Molecular docking into target proteins (e.g., kinases) identifies critical hydrogen bonds between the carboxamide and active-site residues .

    • Data Contradiction Analysis :
      Discrepancies in IC50 values across assays may arise from:
  • Solubility issues : Poor aqueous solubility can underestimate activity in cell-based assays. Use DMSO co-solvents ≤0.1% to avoid artifacts .

  • Assay variability : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR) .

Q. What computational approaches predict metabolic stability of this compound?

  • Methodological Answer :
  • In silico metabolism : Tools like MetaSite predict oxidation sites (e.g., pyridine methyl group). Replace metabolically labile groups with deuterium or fluorine .
  • CYP450 inhibition assays : Test inhibition of CYP3A4/2D6 using human liver microsomes to assess drug-drug interaction risks .

Q. How to resolve contradictory data in target engagement assays?

  • Methodological Answer :
  • Orthogonal validation : Use thermal shift assays (TSA) alongside cellular target occupancy measurements .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Key Considerations for Experimental Design

  • Reaction Scale-Up : Pilot reactions (1–10 mmol) ensure reproducibility before scaling to gram quantities .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate assays with siRNA knockdown .

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